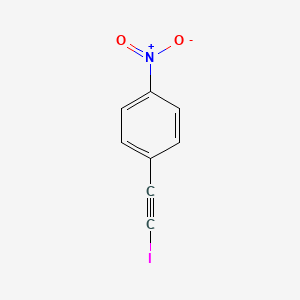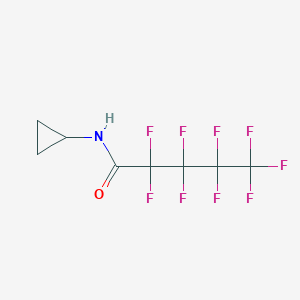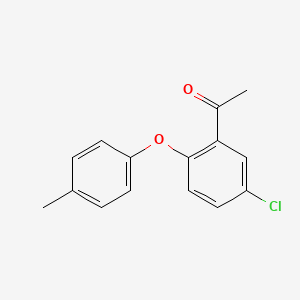
7-(4-Chlorobenzyl)-1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Chlorobenzyl)-1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a chlorobenzyl group, two methyl groups, and a nitro group attached to a purine ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorobenzyl)-1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, 1,3-dimethyluric acid, and nitric acid.
Nitration: The nitration of 1,3-dimethyluric acid is carried out using concentrated nitric acid under controlled temperature conditions to introduce the nitro group at the 8-position.
Alkylation: The nitrated product is then subjected to alkylation with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nitration and alkylation reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate are used under basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-(4-Chlorobenzyl)-1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its purine structure is similar to that of natural nucleotides, allowing it to interact with enzymes involved in nucleotide metabolism.
Medicine
In medicine, research is focused on its potential therapeutic applications. It is being investigated for its anti-inflammatory and anticancer properties. The nitro group and chlorobenzyl moiety are believed to contribute to its biological activity.
Industry
Industrially, this compound is used in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile building block for synthesizing active ingredients.
Mécanisme D'action
The mechanism of action of 7-(4-Chlorobenzyl)-1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking natural substrates, thereby blocking the enzyme’s activity. The nitro group can also generate reactive oxygen species, leading to oxidative stress in cells, which is a mechanism exploited in anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Uniqueness
Compared to these similar compounds, 7-(4-Chlorobenzyl)-1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the chlorobenzyl and nitro groups. These functional groups confer distinct chemical reactivity and biological activity, making it a compound of interest for specialized applications in research and industry.
Propriétés
Numéro CAS |
477333-76-9 |
|---|---|
Formule moléculaire |
C14H12ClN5O4 |
Poids moléculaire |
349.73 g/mol |
Nom IUPAC |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-nitropurine-2,6-dione |
InChI |
InChI=1S/C14H12ClN5O4/c1-17-11-10(12(21)18(2)14(17)22)19(13(16-11)20(23)24)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3 |
Clé InChI |
QCABLZVLRKRUIJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)[N+](=O)[O-])CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12042082.png)


![Ethyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12042117.png)
